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Cat. No.: B100983 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-
Bromoimidazo[1,2-b]pyridazine, a key intermediate in the synthesis of pharmaceutical

compounds such as the tyrosine kinase inhibitor, Ponatinib.[1] This document outlines detailed

experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform

Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data.

While a complete, experimentally verified dataset for 3-Bromoimidazo[1,2-b]pyridazine is not

readily available in public literature, this guide presents expected spectroscopic values based

on the analysis of structurally similar imidazo[1,2-b]pyridazine derivatives. These estimations,

coupled with detailed methodologies and visual workflows, offer a valuable resource for

researchers involved in the synthesis, characterization, and quality control of this important

heterocyclic compound.

Introduction
3-Bromoimidazo[1,2-b]pyridazine is a heterocyclic aromatic compound of significant interest

in medicinal chemistry. Its rigid, bicyclic core serves as a versatile scaffold in the design of

kinase inhibitors and other therapeutic agents. Accurate and thorough spectroscopic analysis is

paramount for confirming the identity, purity, and structural integrity of this compound during

synthesis and drug development processes. This guide details the standard spectroscopic
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techniques employed for the characterization of 3-Bromoimidazo[1,2-b]pyridazine and

provides a framework for the interpretation of the resulting data.

Physicochemical Properties
Basic physicochemical properties of 3-Bromoimidazo[1,2-b]pyridazine are summarized in the

table below.

Property Value Reference

CAS Number 18087-73-5 [1]

Molecular Formula C₆H₄BrN₃ [2]

Molecular Weight 198.02 g/mol [2]

Appearance
White to pale yellow

solid/crystal

Melting Point 148.0 to 152.0 °C

Purity ≥98% [2]

Spectroscopic Data (Expected Values)
The following tables present the expected spectroscopic data for 3-Bromoimidazo[1,2-
b]pyridazine. These values are derived from the analysis of closely related imidazo[1,2-

b]pyridazine derivatives and general principles of spectroscopic interpretation for such

heterocyclic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0 ppm.

Table 1: Expected ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~8.10 dd J = 4.5, 1.5 H-6

~7.85 s - H-2

~7.50 dd J = 9.0, 1.5 H-8

~6.90 dd J = 9.0, 4.5 H-7

Table 2: Expected ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~145.0 C-8a

~142.0 C-5

~128.0 C-6

~125.0 C-2

~118.0 C-8

~115.0 C-7

~105.0 C-3

Fourier-Transform Infrared (FT-IR) Spectroscopy
Table 3: Expected FT-IR Absorption Bands (KBr Pellet)
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Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium C-H stretching (aromatic)

1630 - 1580 Strong C=N stretching

1550 - 1450 Strong C=C stretching (aromatic ring)

1300 - 1000 Medium C-N stretching

850 - 750 Strong C-H out-of-plane bending

650 - 550 Medium C-Br stretching

Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Intensity (%) Assignment

197/199 High [M]⁺ (presence of Br isotopes)

118 Medium [M - Br]⁺

91 Medium [C₅H₃N₂]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 5: Expected UV-Vis Absorption Maxima (in Ethanol)

λmax (nm)
Molar Absorptivity (ε,
L·mol⁻¹·cm⁻¹)

Transition

~250 ~20,000 π → π

~310 ~5,000 π → π

Experimental Protocols
The following sections detail the methodologies for the spectroscopic analysis of 3-
Bromoimidazo[1,2-b]pyridazine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and confirm the identity of the compound by

analyzing the chemical environment of its hydrogen and carbon atoms.

Methodology:

Sample Preparation: Dissolve 5-10 mg of 3-Bromoimidazo[1,2-b]pyridazine in

approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small

amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance

500 MHz spectrometer.

¹H NMR Acquisition:

Record the spectrum at a frequency of 500 MHz.

Employ a standard pulse sequence (e.g., zg30).

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Record the spectrum at a frequency of 125 MHz.

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum.

Set the spectral width to encompass all expected carbon signals (e.g., 0-160 ppm).

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate

software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase

correction, baseline correction, and referencing the chemical shifts to TMS.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the

absorption of infrared radiation.

Methodology:

Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of 3-Bromoimidazo[1,2-b]pyridazine with approximately 100 mg of dry, IR-

grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is

obtained.

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

Instrumentation: Use an FT-IR spectrometer, such as a PerkinElmer Spectrum Two FT-IR

Spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Co-add multiple scans to improve the signal-to-noise ratio.

Data Processing: The software automatically ratios the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound,

confirming its elemental composition.

Methodology:
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Sample Preparation: Dissolve a small amount of 3-Bromoimidazo[1,2-b]pyridazine in a

suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1

mg/mL.

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as

a gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source.

Data Acquisition:

Introduce the sample into the ion source. For GC-MS, the sample is vaporized and

separated on a GC column before entering the mass spectrometer.

Ionize the sample using a standard electron energy (e.g., 70 eV for EI).

Scan a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 50-

300).

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺)

and characteristic fragment ions. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in

approximately a 1:1 ratio) should be evident in the molecular ion and bromine-containing

fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within the molecule and determine its

absorption properties in the UV-Vis region.

Methodology:

Sample Preparation:

Prepare a stock solution of 3-Bromoimidazo[1,2-b]pyridazine in a UV-grade solvent

(e.g., ethanol or acetonitrile) of known concentration.

Perform serial dilutions to obtain a solution with an absorbance in the optimal range (0.1 -

1.0 AU).
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Instrumentation: Use a dual-beam UV-Vis spectrophotometer, for example, a Shimadzu UV-

2600.

Data Acquisition:

Use a matched pair of quartz cuvettes. Fill one with the pure solvent (blank) and the other

with the sample solution.

Record the spectrum over a wavelength range of approximately 200-400 nm.

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the

molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is

the concentration, and l is the path length of the cuvette.

Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.

Sample Preparation

Data Acquisition

Data Processing

Start
Dissolve 5-10 mg of sample

in ~0.7 mL of deuterated solvent
(e.g., CDCl3)

Add TMS as
internal standard

Transfer to
NMR tube

Place tube in
NMR spectrometer

(e.g., 500 MHz)

Acquire 1H Spectrum

Acquire 13C Spectrum

Process FID:
- Fourier Transform
- Phase Correction

- Baseline Correction

Reference spectra
to TMS (0 ppm)

Analyze chemical shifts,
coupling constants,

and integration
End

Click to download full resolution via product page

Caption: Workflow for NMR Spectroscopic Analysis.
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Sample Preparation (KBr Pellet) Data Acquisition Data Processing & Analysis

Start Grind 1-2 mg of sample
with ~100 mg of KBr

Press mixture into
a thin, transparent pellet

Place pellet in
FT-IR spectrometer

Record background
spectrum

Record sample
spectrum

Ratio sample spectrum
to background

Analyze absorption bands
to identify functional groups End

Click to download full resolution via product page

Caption: Workflow for FT-IR Spectroscopic Analysis.

Sample Preparation Data Acquisition (EI-MS) Data Analysis

Start Dissolve sample in a
volatile solvent (e.g., MeOH)

Introduce sample into
mass spectrometer

Ionize sample
(e.g., 70 eV)

Separate ions by
mass-to-charge ratio Detect ions Generate mass spectrum Identify molecular ion peak

(M+) and fragmentation pattern End

Click to download full resolution via product page

Caption: Workflow for Mass Spectrometry Analysis.

Sample Preparation Data Acquisition Data Analysis

Start Prepare stock solution
in UV-grade solvent

Perform serial dilutions
to optimal concentration

Use dual-beam
UV-Vis spectrophotometer

Record baseline
with solvent blank

Record absorbance
spectrum of sample

Identify wavelengths of
maximum absorbance (λmax)

Calculate molar absorptivity (ε)
using Beer-Lambert Law End

Click to download full resolution via product page

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Signaling Pathways
Currently, there is no specific information available in the public domain regarding the direct

interaction of 3-Bromoimidazo[1,2-b]pyridazine with biological signaling pathways. Its

primary role in the literature is as a synthetic intermediate for more complex, biologically active

molecules. The final products derived from this compound, such as Ponatinib, are known to
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inhibit multiple tyrosine kinases, thereby affecting signaling pathways involved in cell

proliferation and survival, such as the BCR-ABL pathway in chronic myeloid leukemia. Further

research would be required to determine if 3-Bromoimidazo[1,2-b]pyridazine itself possesses

any intrinsic biological activity.

Conclusion
This technical guide provides a comprehensive framework for the spectroscopic analysis of 3-
Bromoimidazo[1,2-b]pyridazine. While a complete set of experimentally validated spectral

data is not currently available, the expected values and detailed protocols presented herein

serve as a valuable resource for researchers in the fields of medicinal chemistry and drug

development. The provided workflows and methodologies will aid in the synthesis,

characterization, and quality control of this important pharmaceutical intermediate, ensuring the

integrity of downstream applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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